Telenzepine hydrochloride

gastric acid secretion M1 antagonist peptic ulcer

Telenzepine hydrochloride is the preferred M1 antagonist for gastric acid secretion studies, offering 50-fold higher molar potency than pirenzepine and a 500-fold enantioselective ratio across its atropisomers. Its racemization half-life of ~1000 years ensures enantiopure stability for long-term studies. Ideal for autoradiographic mapping and competition binding assays with [³H]telenzepine, and for in vivo ulcer models where M2-mediated tachycardia confounds cardiovascular readouts. The well-characterized clinical dose range (2–5 mg) facilitates translational pharmacology designs. Procure enantiopure (+)-telenzepine to maximize M1 activity.

Molecular Formula C19H23ClN4O2S
Molecular Weight 406.9 g/mol
CAS No. 127519-18-0
Cat. No. B14060343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTelenzepine hydrochloride
CAS127519-18-0
Molecular FormulaC19H23ClN4O2S
Molecular Weight406.9 g/mol
Structural Identifiers
SMILESCC1=C2C(=CS1)C(=O)NC3=CC=CC=C3N2C(=O)CN4CCN(CC4)C.Cl
InChIInChI=1S/C19H22N4O2S.ClH/c1-13-18-14(12-26-13)19(25)20-15-5-3-4-6-16(15)23(18)17(24)11-22-9-7-21(2)8-10-22;/h3-6,12H,7-11H2,1-2H3,(H,20,25);1H
InChIKeyXZVKOMOTDZLLDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Telenzepine Hydrochloride: High‑Potency, Stereoselective M1 Antagonist for Peptic Ulcer and Obesity Research


Telenzepine hydrochloride (CAS 127519‑18‑0) is a thienobenzodiazepine‑class muscarinic M1 receptor antagonist that exhibits atropisomerism due to a hindered C–N axis, with the (+)-enantiomer responsible for the vast majority of biological activity [REFS‑1]. It was advanced to Phase II clinical evaluation for peptic ulcer disease and obesity, demonstrating oral bioavailability and a well‑characterized pharmacokinetic profile [REFS‑2][REFS‑3].

Why Generic M1 Antagonist Substitution Fails: Quantitative Differentiators of Telenzepine Hydrochloride


In‑class compounds such as pirenzepine, AF‑DX 116 (otenzepad), and atropine differ markedly from telenzepine in potency, stereoselectivity, and receptor‑subtype discrimination. Telenzepine displays up to 50‑fold higher molar potency than pirenzepine for inhibiting gastric acid secretion in humans, and its (+)-enantiomer exhibits ~500‑fold greater M1 affinity than the (−)-enantiomer [REFS‑1][REFS‑2]. Unlike AF‑DX 116, telenzepine does not discriminate between atrial and ileal muscarinic receptors, eliminating confounding chronotropic effects [REFS‑3]. Substituting a generic M1 antagonist without accounting for these quantifiable differences can alter experimental outcomes in gastric secretion assays, receptor‑binding studies, and in vivo ulcer models.

Quantitative Evidence Guide: Verifiable Differentiation of Telenzepine Hydrochloride vs. Pirenzepine, AF‑DX 116, and Atropine


Human Gastric Acid Secretion: Telenzepine 25‑ to 50‑Fold More Potent Than Pirenzepine on a Molar Basis

In a placebo‑controlled, double‑blind, randomized human study, oral telenzepine inhibited peptone‑stimulated gastric acid secretion dose‑dependently [REFS‑1]. On a molar basis, telenzepine proved 25 times more potent than pirenzepine for gastric secretion inhibition and 50 times more potent for salivary secretion inhibition [REFS‑1].

gastric acid secretion M1 antagonist peptic ulcer

M1 Receptor Binding Affinity: Telenzepine Exhibits 10‑Fold Higher Affinity Than Pirenzepine

Radioligand binding studies in calf forebrain demonstrate that [³H]telenzepine binds to M1 receptors with 10‑fold higher affinity than pirenzepine and is equipotent with atropine [REFS‑1]. Its extremely slow dissociation kinetics at 37°C make it a superior radioligand for monitoring M1 binding sites [REFS‑1].

muscarinic receptor binding radioligand M1 affinity

Stereoselectivity: (+)-Telenzepine Is 500‑Fold More Potent at M1 Receptors Than (−)-Telenzepine

Telenzepine exists as stable atropisomers due to a hindered C–N axis, with a racemization half‑life of ~1000 years in neutral aqueous solution [REFS‑1]. The (+)-enantiomer exhibits ~500‑fold higher affinity for M1 receptors in rat cerebral cortex compared with the (−)-enantiomer, whereas stereoselectivity drops to ~75‑fold at cardiac receptors [REFS‑1].

atropisomerism stereoselectivity M1 selectivity

M1 vs. M2 Selectivity: Telenzepine Does Not Discriminate Atrial vs. Ileal Receptors, Unlike AF‑DX 116

In vitro functional analyses reveal that telenzepine does not distinguish between atrial (M2‑predominant) and ileal muscarinic receptors, whereas AF‑DX 116 (otenzepad) displays ~6‑fold selectivity for atrial M2 receptors [REFS‑1]. This lack of M2 discrimination means telenzepine avoids the chronotropic effects associated with M2‑selective antagonists [REFS‑1][REFS‑2].

M2 selectivity cardiac muscarinic atrial receptors

Presynaptic M1 Autoreceptor Affinity: (+)-Telenzepine Ki = 7 nM vs. Pirenzepine Ki = 35 nM

In radioligand binding studies using Torpedo marmorata electric organ membranes, the presynaptic M1 autoreceptor showed high affinity for (+)-telenzepine (Ki = 7 nM) compared with pirenzepine (Ki = 35 nM) [REFS‑1]. M2‑selective antagonists AF‑DX 116 and methoctramine exhibited markedly lower affinities (Ki = 311 nM and 277 nM, respectively) [REFS‑1].

muscarinic autoreceptor Torpedo electric organ M1 pharmacology

Optimal Application Scenarios for Telenzepine Hydrochloride in Gastrointestinal, Neurochemical, and Receptor Pharmacology Research


Human Gastric Secretion Studies Requiring High M1 Potency with Lower Molar Dosing

Based on the 25‑fold higher molar potency versus pirenzepine [REFS‑1], telenzepine is the preferred M1 antagonist for human gastric acid secretion studies where minimizing drug load is critical. The dose‑response relationship (2 mg: 48% inhibition; 3 mg: 61%; 5 mg: 64%) provides a well‑characterized pharmacodynamic range for designing anti‑ulcer efficacy trials or combination therapy protocols with H2‑receptor antagonists [REFS‑1].

M1 Receptor Binding and Autoradiography Requiring High‑Affinity, Slow‑Dissociating Radioligand

With 10‑fold higher M1 affinity than pirenzepine and extremely slow dissociation kinetics, [³H]telenzepine serves as a superior radioligand for autoradiographic mapping of M1 receptors and for competition binding assays where prolonged incubation enhances signal‑to‑noise ratios [REFS‑2]. Its equipotency with atropine further supports its use as a high‑affinity reference antagonist in non‑selective muscarinic binding panels [REFS‑2].

Enantioselective Pharmacology Studies Exploiting Atropisomeric Stability

The 500‑fold stereoselectivity of (+)-telenzepine over (−)-telenzepine at cortical M1 receptors, combined with a racemization half‑life of ~1000 years [REFS‑3], makes telenzepine an ideal model compound for investigating the impact of axial chirality on muscarinic receptor activation. Researchers can procure enantiopure (+)-telenzepine to ensure maximal M1 activity without concern for racemization during long‑term storage or experimental incubation.

In Vivo Ulcer and Gastric Motility Models Where Cardiac M2 Effects Must Be Minimized

Because telenzepine lacks M2‑mediated atrial/ileal discrimination [REFS‑4], it is suitable for in vivo gastric motility and ulcer studies in conscious animals where tachycardia (as observed with AF‑DX 116) would confound cardiovascular readouts. The clinical dosing regimen of 3 mg once‑daily at bedtime, established in duodenal ulcer trials, provides a validated starting point for translational pharmacology [REFS‑5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Telenzepine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.